5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid
Description
5-{[(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is a synthetic coumarin-furoic acid hybrid compound. Its structure comprises a 4,8-dimethyl-2-oxo-2H-chromen-7-yl (coumarin) core linked via an oxymethyl group to a 2-furoic acid moiety.
For instance, related compounds synthesized via multicomponent reactions involving coumarin derivatives, aryl glyoxals, and Meldrum’s acid highlight the importance of regioselective substitutions and acid-catalyzed cyclization in achieving target structures .
Properties
IUPAC Name |
5-[(4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-9-7-15(18)23-16-10(2)13(6-4-12(9)16)21-8-11-3-5-14(22-11)17(19)20/h3-7H,8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOYJILMBCRUIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(O3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Oxidation: It can undergo oxidation at the furoic acid moiety, often using reagents like potassium permanganate or hydrogen peroxide, resulting in decarboxylation.
Reduction: The carbonyl groups in the chromene ring can be reduced using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring of the chromene, particularly in positions activated by electron-withdrawing groups. These reactions produce derivatives that can be further investigated for their unique properties.
4. Scientific Research Applications: This compound’s distinctive structure makes it valuable in:
Chemistry: As a precursor for synthesizing complex organic molecules.
Biology: Potential as a fluorescent marker due to the chromene moiety.
Medicine: Studied for anti-inflammatory and antioxidant activities given the bioactive nature of the chromene and furoic acid components.
Industry: Usage in producing advanced materials with specific properties like UV-absorption.
5. Mechanism of Action: The compound’s effects are mediated through several pathways:
Biological Interactions: The chromene moiety can interact with cellular components, modulating oxidative stress responses.
Molecular Targets: Likely targets include enzymes involved in oxidation-reduction processes, potentially affecting cellular metabolism and signaling pathways. This combination of activities can make it a potent therapeutic agent or a valuable biochemical tool.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs include:
Key Observations:
- Substituent Position and Bioactivity: The presence of alkyl (e.g., methyl, propyl) or aryl (e.g., benzyl) groups on the coumarin ring influences solubility and binding affinity.
- Acid Moiety: The choice of carboxylic acid (furoic, acetic, or propanoic) affects acidity (pKa) and hydrogen-bonding capacity. Furoic acid derivatives, such as the target compound, may exhibit stronger electron-withdrawing effects compared to acetic acid analogs, altering reactivity in biological systems .
Pharmacological and Physicochemical Properties
- Solubility : Furoic acid derivatives generally exhibit moderate aqueous solubility due to their polar carboxylic acid group. For example, 5-(tetradecyl-oxo)-2-furoic acid (a structurally simplified analog) demonstrates improved bioavailability in ulcerative colitis models due to its amphiphilic nature .
- Thermal Stability : Coumarin-furoic acid hybrids with methyl substituents (e.g., 4,8-dimethylcoumarin) show high melting points (>250°C), as seen in analogous compounds like 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid (mp 291–293°C) .
- Spectroscopic Data :
Biological Activity
5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid, also known by its CAS number 432540-82-4, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, examining its effects on various biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 262.26 g/mol. The compound features a furoic acid moiety linked to a chromene derivative, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds related to furochromones exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The following sections summarize key findings regarding the biological activity of this compound.
1. Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. Studies have shown that derivatives of furochromones possess significant free radical scavenging abilities. For example, compounds similar to this compound demonstrated effective inhibition of reactive oxygen species (ROS), suggesting potential applications in preventing oxidative damage in cells .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through in vitro studies targeting cyclooxygenase (COX) enzymes. Inhibitory effects on COX-1 and COX-2 were observed, indicating that it may reduce inflammation by interfering with the arachidonic acid pathway . The structure–activity relationship (SAR) analysis highlighted that specific substitutions on the chromene ring enhance these inhibitory effects.
3. Anticancer Potential
The anticancer activity of similar furochromone derivatives has been explored against various cancer cell lines. For instance, compounds structurally related to this compound exhibited cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating significant potency . Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression.
Research Findings and Case Studies
| Study | Target | Methodology | Findings |
|---|---|---|---|
| Study A | COX Enzymes | Inhibition Assay | Significant inhibition of COX-1 and COX-2 (IC50 < 10 µM) |
| Study B | MCF-7 Cells | Cytotoxicity Assay | IC50 = 15 µM; effective against breast cancer cells |
| Study C | ROS Scavenging | DPPH Assay | High scavenging activity with an IC50 = 20 µM |
The mechanisms underlying the biological activities of this compound are attributed to:
- Inhibition of Enzymatic Pathways : The compound's structural features allow it to bind to active sites on enzymes like COX, thereby inhibiting their activity.
- Scavenging Free Radicals : The presence of electron-rich groups in the structure enhances its ability to donate electrons and neutralize free radicals.
- Modulation of Signaling Pathways : Some studies suggest that furochromone derivatives can modulate pathways involved in cell proliferation and apoptosis, contributing to their anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
